molecular formula C18H15NO5 B2801122 3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 797777-95-8

3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B2801122
CAS RN: 797777-95-8
M. Wt: 325.32
InChI Key: URBHUVBZTUAUAE-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A series of novel 4-hydroxycoumarin derivatives were synthesized by treating 2-(2-oxo-2H-chromen-4-yloxy)acetic acid with various amines . Acid was obtained from the hydrolysis of the corresponding ester which was prepared from 4-hydroxycoumarin and ethyl bromoacetate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR, and X-ray diffractometry . In one study, the benzene ring was oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation was stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .


Chemical Reactions Analysis

Coumarin derivatives have been synthesized through various reactions. For example, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .

Scientific Research Applications

Antioxidant Properties

Antibacterial Activity

Anti-HIV-1 Potential

Chemical Structure and Synthesis

Mechanism of Action

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. It’s worth noting that compounds with similar structures have shown promising anti-tubercular activity , suggesting potential effects on pathways related to this disease.

Result of Action

Based on its potential anti-tubercular activity , it may have effects on the growth and proliferation of Mycobacterium tuberculosis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

3,4-dimethoxy-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-15-6-3-12(10-16(15)23-2)18(21)19-13-5-7-14-11(9-13)4-8-17(20)24-14/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBHUVBZTUAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

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